2-Chloro-4-(2-chlorophenoxy)pyridine
Description
Properties
Molecular Formula |
C11H7Cl2NO |
|---|---|
Molecular Weight |
240.08 g/mol |
IUPAC Name |
2-chloro-4-(2-chlorophenoxy)pyridine |
InChI |
InChI=1S/C11H7Cl2NO/c12-9-3-1-2-4-10(9)15-8-5-6-14-11(13)7-8/h1-7H |
InChI Key |
ALOOKKQDCRJBSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=NC=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The biological and physicochemical properties of pyridine derivatives are highly influenced by substituents. Below is a comparative analysis of 2-Chloro-4-(2-chlorophenoxy)pyridine and related compounds:
Table 1: Structural and Physical Properties of Selected Pyridine Derivatives
Key Observations :
- Halogen vs. Trifluoromethyl/Trifluoromethoxy: The presence of trifluoromethyl (CF₃) or trifluoromethoxy (CF₃O) groups (e.g., in ) reduces molecular weight compared to bulkier phenoxy substituents but enhances electronegativity and metabolic stability.
- Amino vs. Chloro Substituents: Amino-substituted derivatives (e.g., ) exhibit higher melting points (up to 292°C) due to hydrogen bonding, whereas chloro-substituted analogs lack this interaction.
Antimicrobial Activity
- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives demonstrated moderate to strong antimicrobial activity against E. coli, S. aureus, and C. albicans, with efficacy influenced by electron-withdrawing substituents (e.g., -NO₂, -Br) .
- Phenoxy-linked compounds (e.g., this compound) are hypothesized to exhibit similar activity due to the chloro-phenoxy group’s lipophilicity, though direct data are unavailable.
Insecticidal Activity
- Compound 112 [2-(2-chloro-4-(trifluoromethoxy)phenyl)] (a cyclopenta[c]pyridine derivative) showed insecticidal activity against Plutella xylostella comparable to cerbinal, a natural precursor . However, modifications at the 2-position of the pyridine ring (e.g., chloro) enhanced anti-TMV (tobacco mosaic virus) activity but reduced insecticidal efficacy .
Anti-TMV Activity
- 2-Chloro-4-(trifluoromethoxy)pyridine derivatives displayed significant anti-TMV activity, with IC₅₀ values lower than ribavirin (a standard antiviral agent) in some cases .
Q & A
Q. What methodologies assess ecological impact in disposal?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
